1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
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Overview
Description
1-[4-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone is a ketone. It derives from a hydride of a cyclopentene.
Scientific Research Applications
Enzyme Inhibition Properties
1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone and its derivatives have been studied for their inhibitory activity against cholinesterase enzymes. For instance, a related compound demonstrated significant inhibitory activity against butyrylcholinesterase, comparable to physostigmine, and moderate activity against acetylcholinesterase (Mehdi et al., 2013).
Role in Organic Synthesis
The compound has applications in organic synthesis, particularly in reactions like the Diels-Alder reaction. A study explored the reaction mechanism and regioselectivity of cyclohex-3-en-1-yl ethanone derivatives synthesized through a Diels-Alder reaction, highlighting its significance in the field of organic chemistry (Haghdadi et al., 2014).
Oxidation Studies
Research has also focused on the oxidation of carotenoid-derived aroma compounds using enzymes like CYP260B1 and CYP267B1. This includes the oxidation of compounds related to this compound, contributing to our understanding of bioactive properties and chemical synthesis precursors (Litzenburger & Bernhardt, 2016).
Photocatalysis and Photochemistry
The compound and its derivatives are also relevant in the study of photocatalysis and photochemistry. For instance, research has been conducted on intramolecular [2 + 2] photocycloaddition reactions involving similar compounds, contributing to advancements in the field of photochemistry (Manh et al., 1981).
Properties
Molecular Formula |
C16H24O |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-[4-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C16H24O/c1-11-5-10-15(16(11,3)4)14-8-6-13(7-9-14)12(2)17/h5,8,13,15H,6-7,9-10H2,1-4H3 |
InChI Key |
JASOUWGPTSAWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C2=CCC(CC2)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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